molecular formula C13H6ClF3N2O2S B2945620 3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338406-75-0

3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile

Cat. No.: B2945620
CAS No.: 338406-75-0
M. Wt: 346.71
InChI Key: UTWXHYVRYGZWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine core substituted at the 2-position with a carbonitrile group, at the 3-position with a 4-chlorophenylsulfonyl moiety, and at the 5-position with a trifluoromethyl group. The sulfonyl group enhances electron-withdrawing properties, while the trifluoromethyl group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2O2S/c14-9-1-3-10(4-2-9)22(20,21)12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWXHYVRYGZWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, typically using chlorinated aromatic compounds.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogues Identified:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile (Target) 3: 4-Cl-Ph-SO₂; 5: CF₃; 2: CN ~389.7 g/mol* High stability, potential agrochemical activity N/A
6-(4-chlorophenyl)-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile 2: Morpholine; 3: CN; 4: CF₃; 6: 4-Cl-Ph ~397.8 g/mol Enhanced solubility due to morpholine
1-[(4-Chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile 1: 4-Cl-Ph-CH₂; 2: O; 3: CN; 5: 3-CF₃-Ph (dihydropyridine) 388.77 g/mol Reduced aromaticity, altered reactivity
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile Sulfanyl (S-) groups at 2 and 6; pyrimidine core ~445.9 g/mol Lower oxidation stability vs. sulfonyl analogues

Notes:

  • Target vs. Morpholine Derivative (): Replacement of the sulfonyl group with morpholine improves solubility but may reduce electrophilicity. Morpholine’s hydrogen-bonding capacity could enhance bioavailability in drug design.
  • Target vs.
  • Target vs. Sulfanyl-Containing Compound (): Sulfonyl groups (SO₂) in the target confer higher oxidative stability compared to sulfanyl (S-) groups, which are prone to oxidation.

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects: The trifluoromethyl (CF₃) and sulfonyl (SO₂) groups in the target compound create a strong electron-deficient pyridine ring, favoring electrophilic substitution at the 4-position. This contrasts with analogues like the morpholine derivative (), where electron-donating morpholine may moderate reactivity.
  • Lipophilicity: The trifluoromethyl group increases logP values, suggesting better membrane permeability compared to compounds with polar substituents (e.g., morpholine).

Biological Activity

3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile, also referred to by its CAS number 344278-02-0, is a compound of interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potentials of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H8ClF3N2O3S, with a molecular weight of 406.80 g/mol. The compound features a pyridine ring substituted with a sulfonyl group and trifluoromethyl group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth through enzyme inhibition. For instance, studies have shown that derivatives of sulfonamides can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivityBacterial Strain
This compoundAntibacterialStaphylococcus aureus, E. coli
Related SulfonamidesAntibacterialVarious strains

Anticancer Activity

The compound has demonstrated potential as an anticancer agent. In vitro studies suggest that it induces apoptosis in cancer cell lines through mitochondrial pathways. The presence of the trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and efficacy against tumors .

Case Study:
In a study involving human cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as an antitumor agent. The mechanism was linked to the activation of caspases and subsequent apoptotic signaling pathways.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory effects, particularly on acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary infections.

EnzymeInhibition TypeReference
AcetylcholinesteraseInhibitor
UreaseInhibitor

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Apoptosis Induction: The compound activates intrinsic apoptotic pathways by disrupting mitochondrial membrane potential.
  • Enzyme Interaction: It interacts with key enzymes involved in various metabolic processes, leading to their inhibition.
  • Cellular Uptake Enhancement: The trifluoromethyl group may facilitate better penetration into cells, enhancing its therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.